2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol is a complex organic compound that features a unique combination of adamantyl, pyridinyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol typically involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole motif without the need for protective groups, yielding structurally diverse substituted anilines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol has several applications in scientific research:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore in active pharmaceutical ingredients, making this compound a potential candidate for drug development.
Materials Science: The unique structure of this compound makes it suitable for the development of new materials, including fluorescent dyes and sensors.
Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as an inhibitor for various enzymes, while the adamantyl group provides stability and enhances binding affinity. The pyridinyl moiety can interact with receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 2-[1-Adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol apart is its combination of the adamantyl, pyridinyl, and oxadiazole moieties, which provide a unique set of chemical and biological properties
Properties
IUPAC Name |
2-[1-adamantylmethyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-6-5-25(13-19-23-20(24-27-19)18-3-1-2-4-22-18)14-21-10-15-7-16(11-21)9-17(8-15)12-21/h1-4,15-17,26H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYITRUPMHVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN(CCO)CC4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.